molecular formula C14H20N6O6 B12934245 N-Acetylglycylglycylglycyl-L-histidine CAS No. 642441-95-0

N-Acetylglycylglycylglycyl-L-histidine

Cat. No.: B12934245
CAS No.: 642441-95-0
M. Wt: 368.35 g/mol
InChI Key: SEOVODYTCKQRNS-JTQLQIEISA-N
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Description

(S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid is a complex organic compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid typically involves the construction of the imidazole ring followed by the incorporation of the tetraoxo-tetraazatetradecan-1-oic acid moiety. The synthetic routes often include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imidazole ring can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

(S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and potentially inhibiting certain enzymes. Additionally, the compound’s tetraoxo-tetraazatetradecan-1-oic acid moiety may interact with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole-4-acetic acid: A derivative of imidazole with a carboxylic acid group.

    Imidazole-4-carboxamide: An imidazole derivative with a carboxamide group.

Uniqueness

(S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid is unique due to its combination of an imidazole ring with a tetraoxo-tetraazatetradecan-1-oic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

642441-95-0

Molecular Formula

C14H20N6O6

Molecular Weight

368.35 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C14H20N6O6/c1-8(21)16-4-11(22)17-5-12(23)18-6-13(24)20-10(14(25)26)2-9-3-15-7-19-9/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,21)(H,17,22)(H,18,23)(H,20,24)(H,25,26)/t10-/m0/s1

InChI Key

SEOVODYTCKQRNS-JTQLQIEISA-N

Isomeric SMILES

CC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

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